4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
4-(2-Hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound with a complex structure It features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that similar compounds, such as pinacol boronic esters, have been reported to undergo catalytic protodeboronation utilizing a radical approach . This process could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The protodeboronation of similar compounds has been used in the formal total synthesis of various organic compounds , suggesting that this compound could potentially influence similar biochemical pathways.
Pharmacokinetics
It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
Result of Action
The protodeboronation of similar compounds has been used in the formal total synthesis of various organic compounds , suggesting that this compound could potentially have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of similar compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Pyrazolone Core: The initial step often involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Hydroxyethyl Substitution: The hydroxyethyl group is typically introduced through an alkylation reaction, using ethylene oxide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include sulfides or thiols.
Substitution: Products vary depending on the nucleophile used, potentially forming a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme inhibition, particularly those enzymes involved in inflammation and pain pathways. Its structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of this compound are investigated for their potential anti-inflammatory and analgesic properties. The pyrazolone core is a known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs).
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazolone derivative with similar anti-inflammatory properties.
Phenylsulfonylhydrazine: Shares the phenylsulfonyl group but lacks the pyrazolone core.
Ethyl 2-hydroxyethyl sulfone: Contains the hydroxyethyl and sulfonyl groups but in a different structural context.
Uniqueness
4-(2-Hydroxyethyl)-5-methyl-1-(phenylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-9-11(7-8-15)12(16)13-14(9)19(17,18)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNDDNIXPPPDKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1S(=O)(=O)C2=CC=CC=C2)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332171 | |
Record name | 2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821257 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866050-08-0 | |
Record name | 2-(benzenesulfonyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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